An In-depth Technical Guide to [2-(4-Methylpiperazin-1-yl)phenyl]methanol (CAS 123987-12-2)
An In-depth Technical Guide to [2-(4-Methylpiperazin-1-yl)phenyl]methanol (CAS 123987-12-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-(4-Methylpiperazin-1-yl)phenyl]methanol, a heterocyclic compound identified by CAS number 123987-12-2, presents a scaffold of significant interest in medicinal chemistry. The presence of the 4-methylpiperazine moiety, a common pharmacophore, suggests potential biological activity, positioning this molecule as a valuable intermediate or a candidate for further investigation in drug discovery programs. This technical guide provides a comprehensive overview of its chemical properties, a potential synthetic route, and its putative role in pharmacology, based on the current landscape of available data. While specific experimental biological data for this compound remains limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge required for its synthesis, characterization, and exploration of its therapeutic potential.
Chemical and Physical Properties
[2-(4-Methylpiperazin-1-yl)phenyl]methanol is an organic compound with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol .[1][2] The structure features a phenylmethanol core substituted with a 4-methylpiperazin-1-yl group at the ortho position. The presence of the hydroxyl group and the tertiary amines of the piperazine ring are expected to influence its solubility and potential for hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| IUPAC Name | [2-(4-methylpiperazin-1-yl)phenyl]methanol | PubChem[1] |
| CAS Number | 123987-12-2 | Santa Cruz Biotechnology[2] |
| Canonical SMILES | CN1CCN(C2=CC=CC=C2CO)CC1 | PubChem |
| InChI Key | TWPYBKBPHCMUIS-UHFFFAOYSA-N | PubChem |
| Computed LogP | 2.50 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 26.71 Ų | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Rotatable Bonds | 4 | ChemScene[3] |
Note: Some properties are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
Hypothetical Synthetic Pathway
Caption: Hypothetical synthesis of [2-(4-Methylpiperazin-1-yl)phenyl]methanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nucleophilic Aromatic Substitution (SNAr)
This reaction would involve the displacement of the fluorine atom from 2-fluorobenzyl alcohol by the secondary amine of 1-methylpiperazine. This type of reaction is a common method for the formation of arylpiperazine derivatives.
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Reagents and Materials:
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2-Fluorobenzyl alcohol
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1-Methylpiperazine
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A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
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A suitable base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
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Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
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Procedure:
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To a solution of 2-fluorobenzyl alcohol (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
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Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, [2-(4-Methylpiperazin-1-yl)phenyl]methanol.
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Characterization:
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The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. The expected spectroscopic data can be predicted, and some data may be available in chemical databases.
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Potential Biological Activity and Signaling Pathways
The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of clinically used drugs with diverse biological activities.[4] Derivatives of piperazine are known to target various receptors and enzymes in the central nervous system (CNS).
Potential Pharmacological Roles
Given the structural similarity of [2-(4-Methylpiperazin-1-yl)phenyl]methanol to known pharmacologically active agents, it is plausible that this compound could exhibit activity in one or more of the following areas:
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Dopamine and Serotonin Receptor Modulation: Many arylpiperazine compounds are known to interact with dopamine (D₂) and serotonin (5-HT) receptors, leading to antipsychotic, antidepressant, or anxiolytic effects.
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Enzyme Inhibition: The piperazine moiety can also be found in various enzyme inhibitors. Further screening would be necessary to identify any potential enzymatic targets.
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Ion Channel Modulation: Certain piperazine-containing molecules have been shown to modulate the activity of ion channels.
Hypothetical Signaling Pathway Involvement
Should [2-(4-Methylpiperazin-1-yl)phenyl]methanol exhibit activity at G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors, it would likely modulate downstream signaling cascades.
